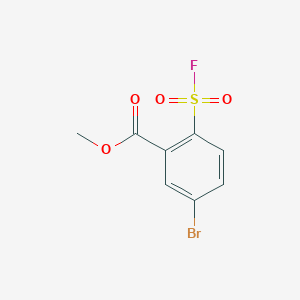

Methyl 5-bromo-2-(fluorosulfonyl)benzoate

Description

Methyl 5-bromo-2-(fluorosulfonyl)benzoate is a halogenated benzoate derivative characterized by a bromine substituent at the 5-position and a fluorosulfonyl group (-SO₂F) at the 2-position of the aromatic ring. The methyl ester at the carboxyl group enhances its stability and solubility in organic solvents, making it a versatile intermediate in pharmaceutical and materials chemistry. Its fluorosulfonyl group is highly reactive, enabling participation in cross-coupling reactions and serving as a leaving group in nucleophilic substitutions .

Properties

Molecular Formula |

C8H6BrFO4S |

|---|---|

Molecular Weight |

297.10 g/mol |

IUPAC Name |

methyl 5-bromo-2-fluorosulfonylbenzoate |

InChI |

InChI=1S/C8H6BrFO4S/c1-14-8(11)6-4-5(9)2-3-7(6)15(10,12)13/h2-4H,1H3 |

InChI Key |

JDIJNXLQJHCVKJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Br)S(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-(fluorosulfonyl)benzoate typically involves the esterification of 5-bromo-2-(fluorosulfonyl)benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-(fluorosulfonyl)benzoate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

Reduction Reactions: The fluorosulfonyl group can be reduced to a sulfonyl group under specific conditions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while reduction reactions can produce sulfonyl-substituted compounds.

Scientific Research Applications

Methyl 5-bromo-2-(fluorosulfonyl)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-(fluorosulfonyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorosulfonyl groups can form specific interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. Methyl 5-Chloro-2-((Fluorosulfonyl)Oxy)Benzoate (1d)

- Structure : Chlorine replaces bromine at the 5-position.

- Synthesis : Prepared via fluorosulfonylation of methyl 5-chloro-2-hydroxybenzoate, yielding a colorless oil (97% purity after chromatography) .

- Key Difference: The smaller electronegativity of Cl vs.

b. Methyl 5-Bromo-2-[Methyl(Methylsulfonyl)Amino]Benzoate

- Structure: A methylsulfonylamino (-N(SO₂Me)Me) group replaces the fluorosulfonyl (-SO₂F) group.

- Crystallography : Forms planar molecular structures with π-π stacking interactions but lacks hydrogen bonds. This contrasts with fluorosulfonyl derivatives, where -SO₂F may engage in stronger dipole-dipole interactions .

c. Methyl 5-Bromo-4-Fluoro-2-Methoxybenzoate

- Structure : Methoxy (-OMe) and fluoro groups replace the fluorosulfonyl and bromine (position 4 vs. 5).

- Reactivity : The methoxy group directs electrophilic substitutions ortho/para, while the fluorosulfonyl group in the parent compound activates the ring for nucleophilic attack .

Physicochemical Properties

Key Observations :

- Bromine increases molecular weight and polarizability compared to chlorine, affecting boiling/melting points.

- Fluorosulfonyl groups enhance reactivity in substitution reactions compared to methoxy or amino substituents.

Biological Activity

Methyl 5-bromo-2-(fluorosulfonyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C8H6BrFNO2S

- IUPAC Name : this compound

Mechanisms of Biological Activity

-

Inhibition of Enzymatic Activity :

This compound functions as a covalent modifier, potentially inhibiting various enzymes through the formation of stable adducts with nucleophilic residues (e.g., cysteine) in active sites. This mechanism is common among compounds containing electrophilic groups, such as fluorosulfonyl moieties . -

Targeting Kinases :

The fluorosulfonyl group has been shown to interact with protein kinases, which are pivotal in cellular signaling pathways. For example, similar compounds have been observed to form covalent bonds with kinases, leading to inhibition of their activity and subsequent effects on cell proliferation and survival . -

Anticancer Activity :

Some studies suggest that derivatives of compounds with similar structures exhibit anticancer properties by disrupting cell cycle progression and inducing apoptosis in cancer cells. The incorporation of bromine and fluorosulfonyl groups can enhance these effects due to increased lipophilicity and reactivity .

Table 1: Summary of Biological Activities

Case Studies

-

Anticancer Studies :

A study investigated the effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity, particularly against breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, as evidenced by increased levels of pro-apoptotic markers . -

Enzyme Interaction Studies :

Research on the interaction of this compound with serine/threonine kinases revealed that the compound effectively inhibited kinase activity at nanomolar concentrations. This inhibition was linked to the formation of covalent bonds with essential cysteine residues within the kinase active sites, leading to disrupted signaling pathways involved in cell growth and survival .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.